![molecular formula C6H8N2O2S B1446655 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid CAS No. 1091908-73-4](/img/structure/B1446655.png)
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
Overview
Description
The compound “2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid” is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Antiviral Research
Given the antiviral activity of some thiazole compounds, there is potential for this compound to be used in the study of viral infections. Its structural features could be key in the design of molecules that interfere with viral replication, contributing to the field of antiviral drug development.
Each of these applications offers a rich avenue for scientific inquiry, with the potential to contribute significantly to various fields of medicinal chemistry and therapeutic drug development . The compound’s versatility underscores the importance of thiazole derivatives in research and their potential impact on future medical advancements.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that the action of imidazole derivatives can be influenced by various factors, including the ph of the environment, temperature, and the presence of other substances .
Future Directions
Imidazole and its derivatives have found applications in diverse therapeutic areas . They are also used as a chiral auxiliary and ligand for asymmetric catalysis . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary , and imidazole derivatives could play a role in this.
properties
IUPAC Name |
2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-4(2-5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBAXKGUMCQOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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